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Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

Forced Degradation Study Protocol

Forced degradation studies, also known as stress testing, are essential for validating the stability-indicating
power of an analytical method and understanding the inherent stability of a drug substance. The following

protocol synthesizes the common conditions used in the research.

Objective: To subject Ertugliflozin to various stress conditions to induce degradation and demonstrate that

the analytical method can accurately measure the analyte in the presence of its degradation products.
General Workflow:

The following diagram outlines the logical sequence of a forced degradation study.
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Detailed Stress Conditions:

The table below summarizes specific stress conditions and their outcomes for Ertugliflozin, compiled from

the research [1] [2].

Stress . .
o Detailed Protocol Key Observations & Outcomes

Condition

Acidic Reflux with 0.5N - 2N Hydrochloric Acid (HCI) Ertugliflozin is labile under these

Hydrolysis at 60°C for 30 minutes [1] [2]. conditions. Multiple (up to four)
degradation products may form [1].

Alkaline Reflux with 0.5N - 2N Sodium Hydroxide Ertugliflozin is relatively more

Hydrolysis (NaOH) at 60°C for 30 minutes [1] [2]. stable in alkali, but degradation is
still observed [1].

Oxidative Treat with 10% - 20% Hydrogen Peroxide Ertugliflozin is labile to oxidation,

Stress (H202) at 60°C for 30 minutes [1] [2]. leading to the formation of specific

degradation products [1].
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Stress . .
o Detailed Protocol Key Observations & Outcomes
Condition
Thermal Expose the solid drug or solution to 105°C in an Ertugliflozin is generally stable
Stress oven for 6 hours [1] [3]. under dry heat, showing minimal
degradation [1].
Photolytic Expose the solid drug to UV light (e.g., 254 nm) Ertugliflozin is typically stable
Stress in a photostability chamber for a specified period  under photolytic stress with no
(e.g., 7 days or until 200 W h/m2 energy is significant degradation [1].
reached) [1] [4].
Neutral Reflux with water or buffer at 60°C for 6 hours The drug may show slight
Hydrolysis [1] [3]. degradation under these conditions

[1].

Analytical Method Conditions for Stability Testing

To analyze the stressed samples, you need a robust chromatographic method. The following table compares

two validated stability-indicating methods from the literature.

Parameter RP-HPLC Method [5] RP-UPLC Method [2]

Analytes Ertugliflozin & Sitagliptin Ertugliflozin & Sitagliptin

Column C18 column (details not fully specified) Waters Hibar C8 [100x2.1mm,
2]

Mobile Phase (Optimized via QbD approach; exact ratio  Acetonitrile: Water (pH 3.5)

not specified)

Flow Rate (Optimized via QbD approach)

Detection Wavelength 260 nm

Retention Time ~3.9 minutes
(Ertugliflozin)

[50:50% v/v]

0.2 ml/min

218 nm

~1.6 minutes
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Parameter RP-HPLC Method [5] RP-UPLC Method [2]

Runtime Longer (exact time not specified) Shorter (implied by UPLC)

Key Advantage Systematic understanding of method Rapid, fast, and sensitive
parameters

Frequently Asked Questions

e What are the main degradation products of Ertugliflozin? A recent study identified and structurally

characterized five novel degradation products [1]. Four were formed under acid stress conditions and
one under oxidative stress. The structures were confirmed using techniques like high-resolution mass

spectrometry (HRMS) and NMR spectroscopy.

Why is my method not resolving Ertugliflozin from its degradation products? This is a common
issue. Ensure your method is truly stability-indicating by following the forced degradation protocol. If

resolution is poor, consider:

o Adjusting the mobile phase: Try different pH values (e.qg., 3.5 [2]) or buffer systems (e.qg.,
0.1% formic acid [1]).

o Using a different column: The studies used C18 [5], C8 [2], and BEH C18 [1] columns with
1.7y - 5u particle sizes.

o Optimizing the gradient: A well-designed gradient is crucial for separating multiple
degradation products [1].

How should I document forced degradation results? Report the percentage of degradation for
each condition relative to the original drug concentration. Provide chromatograms that clearly show
the separation of the parent drug peak from the degradation product peaks. The method is considered

validated if there is no interference and the peak purity of Ertugliflozin passes the set criteria [4] [2].

How to Proceed Further

The information provided is a composite of published methods. To establish a formal "in-use" stability

protocol for your specific formulation, you may need to:
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e Consult Regulatory Guidelines: Refer to the latest ICH guidelines (Q1A(R2) on Stability Testing and
Q1B on Photostability) for definitive requirements.

e Adapt to Your Product: The "in-use" stability of a tablet, powder, or suspension will differ. Your
protocol should simulate the actual reconstitution, dilution, or handling conditions the product will
undergo.

e Explore Patent Databases and Regulatory Submissions: For highly specific and proprietary in-use
stability data, searching through regulatory agency databases (like FDA and EMA) and patent
literature can be very helpful.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [ertugliflozin in-use stability testing protocol]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b002102#ertugliflozin-in-use-

stability-testing-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
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